molecular formula C8H20Cl2N2OS B2687771 Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride CAS No. 2137749-43-8

Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride

Cat. No.: B2687771
CAS No.: 2137749-43-8
M. Wt: 263.22
InChI Key: IEEQEOSDZURLAV-UHFFFAOYSA-N
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Description

Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda⁶-sulfanone dihydrochloride is a sulfanone derivative characterized by a piperidin-4-ylmethyl group attached to an imino-lambda⁶-sulfanone core. Its molecular formula is C₇H₁₈Cl₂N₂OS, with a molecular weight of 249.20 g/mol (CAS: 2344685-36-3) . The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Structurally, the methylene bridge between the piperidine ring and the imino-sulfanone group distinguishes it from related compounds, influencing its physicochemical and biological properties.

Properties

IUPAC Name

dimethyl-oxo-(piperidin-4-ylmethylimino)-λ6-sulfane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2OS.2ClH/c1-12(2,11)10-7-8-3-5-9-6-4-8;;/h8-9H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEQEOSDZURLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NCC1CCNCC1)(=O)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step involves the preparation of a piperidine derivative. This is usually achieved by reacting piperidine with formaldehyde and a suitable amine under controlled conditions.

    Sulfur Incorporation: The next step involves the introduction of a sulfur atom into the molecule. This can be done using sulfur-containing reagents such as thionyl chloride or sulfur dichloride.

    Dimethylation: The final step involves the dimethylation of the compound, which is typically achieved using dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the sulfur atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Thiols and Sulfides: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride exhibits several biological activities that make it a candidate for further research in pharmacology:

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess significant antimicrobial properties. A study evaluated derivatives for their minimum inhibitory concentration (MIC) against various pathogens, revealing promising results:

CompoundMIC (μg/mL)Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

The incorporation of the piperidine structure appears to enhance antimicrobial efficacy compared to non-piperidine counterparts.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, with increased caspase activity observed in treated samples. Notably, one derivative exhibited an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent anticancer activity:

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Normal)>2Low

This selectivity towards cancer cells while sparing normal cells is a significant advantage in drug development .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. This activity could be beneficial in treating conditions such as Alzheimer's disease and urinary tract infections .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Antimicrobial Evaluation : A series of piperidine derivatives were synthesized and evaluated for antimicrobial activity. The sulfonamide group significantly enhanced the activity compared to non-sulfonamide counterparts, highlighting the importance of structural modifications in drug design.
  • Mechanism of Action in Cancer : Investigations into the anticancer mechanisms revealed that compounds like this compound induce apoptosis through caspase activation pathways. This finding underscores its potential as a therapeutic agent in oncology .
  • Safety Profile Studies : Toxicity assessments indicated that the compound did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development into clinical applications .

Mechanism of Action

The mechanism of action of Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in these processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural differences arise from variations in substituents attached to the sulfanone core. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituent CAS Number
Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda⁶-sulfanone dihydrochloride C₇H₁₈Cl₂N₂OS 249.20 Piperidin-4-ylmethyl 2344685-36-3
Dimethyl[(piperidin-4-yl)imino]-lambda⁶-sulfanone dihydrochloride C₇H₁₆Cl₂N₂OS 249.20* Piperidin-4-yl (no methylene bridge) Not specified
[(2-Aminoethyl)imino]dimethyl-lambda⁶-sulfanone hydrochloride C₄H₁₃ClN₂OS 172.68 2-Aminoethyl 1621962-48-8
Imino(methyl)(4-methylphenyl)-lambda⁶-sulfanone C₈H₁₁NOS 169.24 4-Methylphenyl 22132-97-4
[(2-Hydroxyphenyl)imino]dimethyl-lambda⁶-sulfanone C₈H₁₁NO₂S 185.24 2-Hydroxyphenyl 2059937-36-7

*Molecular weight inferred from formula in .

Key Observations :

  • Piperidine vs.
  • Salt Forms: The dihydrochloride salt in the target compound improves solubility compared to non-salt analogs like the 2-hydroxyphenyl derivative .

Physicochemical Properties

  • Solubility: The dihydrochloride salt form increases water solubility, critical for bioavailability in drug formulations . In contrast, neutral sulfanones (e.g., 4-methylphenyl derivative) exhibit lower aqueous solubility .

Research Findings and Limitations

  • Structural Activity Relationships (SAR) : The methylene bridge in the target compound may enhance steric accessibility to biological targets compared to bulkier aromatic substituents .
  • Data Gaps: Limited empirical studies on the target compound’s bioactivity or pharmacokinetics exist in the provided evidence. Comparisons rely on structural analogs and inferred properties.

Biological Activity

Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride, with the CAS number 2344685-36-3, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₈H₁₈Cl₂N₂OS
  • Molecular Weight : 249.20 g/mol
  • IUPAC Name : S-methyl-N-(piperidin-4-ylmethyl)methanesulfinamide dihydrochloride
  • Physical Form : Powder
  • Purity : 95% .

Biological Activity Overview

Research into the biological activity of this compound indicates several promising properties, particularly in the areas of antimicrobial and anticancer activities.

Antimicrobial Activity

Studies have shown that compounds related to piperidine derivatives exhibit significant antimicrobial properties. For example, derivatives of piperidone have been reported to possess activity against various pathogens, including Gram-positive and Gram-negative bacteria. The compound's structure suggests potential efficacy against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Properties

Research highlights the antiproliferative effects of piperidine-containing compounds. Specifically, derivatives similar to dimethyl({[(piperidin-4-yl)methyl]imino}) have demonstrated efficacy in inhibiting cancer cell lines. For instance:

  • HeLa Cells : IC50 values indicate significant antiproliferative activity against cervical cancer cells.
  • Colon Cancer : Compounds in this class have shown high potency against HCT116 colon cancer cells, with mechanisms involving apoptosis induction and topoisomerase II inhibition .

Case Studies and Research Findings

Several studies provide insights into the biological efficacy of piperidine-related compounds:

  • Antiproliferative Assays :
    • A study conducted on synthesized piperidine derivatives indicated strong antiproliferative activity against various cancer cell lines, including MCF7 (breast) and A431 (skin) cells. These compounds were found to be more effective than standard chemotherapeutics like 5-fluorouracil .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity appears to involve the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication. This inhibition leads to increased DNA damage and subsequent apoptosis in cancer cells .
  • In Vivo Studies :
    • Further investigation into the pharmacokinetics and in vivo effects is necessary to fully understand the therapeutic potential of dimethyl({[(piperidin-4-yl)methyl]imino}) in clinical settings.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineEfficacy (IC50)Reference
AntimicrobialStaphylococcus aureusNot specified
AntimicrobialPseudomonas aeruginosaNot specified
AntiproliferativeHeLa CellsNot specified
AntiproliferativeHCT116 Colon CellsSignificant
AntiproliferativeMCF7 Breast CellsMore effective than 5-FU

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